molecular formula C8H10N2O4S B589674 Methyl 4-(sulfamoylamino)benzoate CAS No. 127903-04-2

Methyl 4-(sulfamoylamino)benzoate

Cat. No. B589674
M. Wt: 230.238
InChI Key: XQDZHRMERWTCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(sulfamoylamino)benzoate” is an organic compound with the molecular formula C8H10N2O4S and a molecular weight of 230.238 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 4-(sulfamoylamino)benzoate” is characterized by a benzene ring connected to an ester functional group .


Physical And Chemical Properties Analysis

“Methyl 4-(sulfamoylamino)benzoate” is a colorless liquid at room temperature . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Scientific Research Applications

Chemical Reactivity and Applications Methyl 4-(sulfamoylamino)benzoate demonstrates intriguing chemical properties and potential applications based on its reactivity in different conditions. One study noted its ability to cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used (Ukrainets et al., 2014). Furthermore, the compound served as an important intermediate in the synthesis of Tianeptine, showcasing its role in industrial production due to its higher yield and lower cost (Yang Jian-she, 2009).

Synthesis and Structural Analysis Various studies have focused on the synthesis and structural analysis of compounds related to Methyl 4-(sulfamoylamino)benzoate. For instance, interaction studies involving methyl 3,4-bis(trifluoroacetoxy)benzoate and methyl 2,4-bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution highlighted intricate chemical transformations and the formation of novel fluorine-containing analogs of salicylic acid (Gaidarzhy et al., 2020). Additionally, the crystal structure analysis of methyl 4-(cyclohexylaminocarbonyl)benzoate provided insights into molecular configurations and intermolecular interactions, enhancing the understanding of its chemical properties (Jones & Kuś, 2004).

Biodegradation and Environmental Impact A study involving Burkholderia cepacia isolated from soil demonstrated the capability of this bacterial strain to hydrolyze methyl benzoate and its derivatives, suggesting its potential role in biodegradation and environmental remediation (Philippe et al., 2001).

Pharmacological Research and Applications In the field of pharmacological research, methyl 4-(sulfamoylamino)benzoate derivatives have been studied for their therapeutic potential. For instance, the study of sulfonamide metal complexes derived from such compounds revealed their antimicrobial activities, underscoring their importance in pharmaceutical and medical chemistry (Pervaiz et al., 2020).

properties

IUPAC Name

methyl 4-(sulfamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-2-4-7(5-3-6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDZHRMERWTCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(sulfamoylamino)benzoate

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